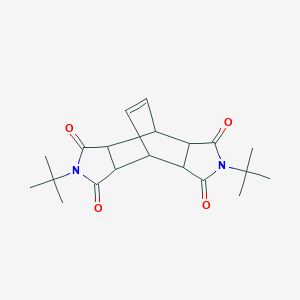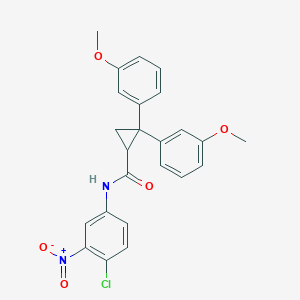![molecular formula C21H20N2O3S B298880 5-[(6-Methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298880.png)
5-[(6-Methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(6-Methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is a chemical compound that belongs to the thiazolidinone family. This compound has been widely studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 5-[(6-Methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound may exert its biological activities by inhibiting various enzymes and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, and also exhibit antimicrobial activity. This compound has also been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-[(6-Methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one in lab experiments is its ability to exhibit multiple biological activities. This compound can be used to study various biological processes such as inflammation, oxidative stress, and cancer cell apoptosis. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-[(6-Methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one. One area of research is the development of more potent analogs of this compound with improved biological activities. Another area of research is the investigation of the mechanisms underlying the biological activities of this compound. Additionally, the potential use of this compound in the treatment of various diseases such as cancer and inflammation warrants further investigation.
Synthesemethoden
The synthesis of 5-[(6-Methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one involves the reaction of 6-methyl-1,3-benzodioxole-5-carbaldehyde with 2-amino-3-propyl-1,3-thiazolidin-4-one in the presence of an acid catalyst. The resulting compound is then treated with aniline to obtain the final product.
Wissenschaftliche Forschungsanwendungen
5-[(6-Methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and antimicrobial properties. This compound has also been studied for its potential anticancer activity.
Eigenschaften
Molekularformel |
C21H20N2O3S |
|---|---|
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
(5E)-5-[(6-methyl-1,3-benzodioxol-5-yl)methylidene]-2-phenylimino-3-propyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H20N2O3S/c1-3-9-23-20(24)19(27-21(23)22-16-7-5-4-6-8-16)12-15-11-18-17(10-14(15)2)25-13-26-18/h4-8,10-12H,3,9,13H2,1-2H3/b19-12+,22-21? |
InChI-Schlüssel |
FPWHAVIJYYFREV-ZSNHWOOMSA-N |
Isomerische SMILES |
CCCN1C(=O)/C(=C\C2=CC3=C(C=C2C)OCO3)/SC1=NC4=CC=CC=C4 |
SMILES |
CCCN1C(=O)C(=CC2=CC3=C(C=C2C)OCO3)SC1=NC4=CC=CC=C4 |
Kanonische SMILES |
CCCN1C(=O)C(=CC2=CC3=C(C=C2C)OCO3)SC1=NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B298797.png)
![3-(4-methoxyphenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B298799.png)
![2,3-diphenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B298800.png)
![2-(3-chlorophenyl)-9-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298805.png)


![ethyl 3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298810.png)
![1-[(4-chlorophenyl)sulfonyl]-N'-(3-ethoxybenzylidene)-2-pyrrolidinecarbohydrazide](/img/structure/B298814.png)
![(4Z)-2-ethoxy-4-[[(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B298815.png)
![N'-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbohydrazide](/img/structure/B298817.png)
![5-ethyl-4-[(2-furylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B298818.png)
![N'-[(5-bromo-2-furyl)methylene]-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarbohydrazide](/img/structure/B298819.png)
![1-[(4-chlorophenyl)sulfonyl]-N'-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2-pyrrolidinecarbohydrazide](/img/structure/B298820.png)
![1-[(4-chlorophenyl)sulfonyl]-N'-[4-(cyanomethoxy)benzylidene]-2-pyrrolidinecarbohydrazide](/img/structure/B298821.png)